3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine
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Overview
Description
3-(1-Tosylazetidin-3-yl)pyridine: is a heterocyclic compound that features a pyridine ring attached to a tosyl-protected azetidine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the pyridine and azetidine rings in its structure provides unique chemical properties that can be exploited in various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Tosylazetidin-3-yl)pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino halide.
Tosylation: The azetidine ring is then tosylated using tosyl chloride in the presence of a base such as pyridine or triethylamine to protect the nitrogen atom.
Coupling with Pyridine: The tosyl-protected azetidine is then coupled with a pyridine derivative through a nucleophilic substitution reaction or a cross-coupling reaction using a palladium catalyst.
Industrial Production Methods: Industrial production of 3-(1-Tosylazetidin-3-yl)pyridine may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can target the azetidine ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Ring-opened or hydrogenated azetidine derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry: 3-(1-Tosylazetidin-3-yl)pyridine is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its unique structure allows for the exploration of new pharmacophores and bioactive molecules.
Industry: In the chemical industry, it can be used in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-Tosylazetidin-3-yl)pyridine in biological systems is not fully elucidated. it is believed to interact with various molecular targets due to its heterocyclic structure. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
3-(1-Tosylazetidin-3-yl)benzene: Similar structure but with a benzene ring instead of pyridine.
3-(1-Tosylazetidin-3-yl)thiophene: Contains a thiophene ring instead of pyridine.
3-(1-Tosylazetidin-3-yl)furan: Features a furan ring in place of pyridine.
Uniqueness: 3-(1-Tosylazetidin-3-yl)pyridine is unique due to the presence of the pyridine ring, which imparts additional electronic and steric properties compared to its analogs. This can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for research and development.
Properties
CAS No. |
62247-31-8 |
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Molecular Formula |
C15H16N2O2S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylazetidin-3-yl]pyridine |
InChI |
InChI=1S/C15H16N2O2S/c1-12-4-6-15(7-5-12)20(18,19)17-10-14(11-17)13-3-2-8-16-9-13/h2-9,14H,10-11H2,1H3 |
InChI Key |
WOYNBDKKNVLWFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=CN=CC=C3 |
Origin of Product |
United States |
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